molecular formula C11H17F2NO4 B13065852 (2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid

(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid

Cat. No.: B13065852
M. Wt: 265.25 g/mol
InChI Key: IQPMLJVLBGXASW-SSDOTTSWSA-N
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Description

(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butoxycarbonyl anhydride as a reagent in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of continuous flow processes allows for better control over reaction parameters and scalability, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted piperidine derivatives.

    Deprotection Reactions: The major product is the free amine form of the piperidine derivative.

Scientific Research Applications

(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group, allowing for selective reactions at other sites on the molecule. The fluorine atoms can influence the compound’s reactivity and interactions with biological targets by altering electronic properties and steric hindrance .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-(1H-indol-4-yl)propanoic acid
  • (2R)-2-{[(tert-Butoxy)carbonyl]amino}but-3-enoic acid

Uniqueness

(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl protecting group and the difluorinated piperidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C11H17F2NO4

Molecular Weight

265.25 g/mol

IUPAC Name

(2R)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-4-5-11(12,13)7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1

InChI Key

IQPMLJVLBGXASW-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC([C@H]1C(=O)O)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)(F)F

Origin of Product

United States

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